Adrenomedullin (AM) (1-52), human TFA

cAMP signaling receptor pharmacology calcitonin family peptides

Select authentic full-length Adrenomedullin (AM) (1-52), human TFA to ensure experimental reproducibility. Truncated fragments (e.g., 13-52) and related calcitonin family peptides exhibit substantially lower potency and altered receptor engagement: AM(1-52) is 2.8-fold more potent in cAMP accumulation than AM(13-52) and >50-fold more potent than amylin. In competitive binding assays, AM(1-52) achieves an IC50 of 2.11 nM, offering 1.6-fold higher affinity than AM(13-52) and eliminating the >470-fold affinity loss observed with AM(22-52). Full-length AM(1-52) retains vasodilator activity in depolarized vascular models where AM(13-52) loses 90% efficacy. For immunoassay development, this peptide serves as the appropriate calibration standard for detecting circulating AM(1-52) at physiological concentrations (2.7–10.1 pmol/L). Supplied as lyophilized TFA salt with identity confirmed by HPLC and mass spectrometry.

Molecular Formula C₂₆₆H₄₀₇F₃N₈₀O₇₉S₃
Molecular Weight 6142.76
Cat. No. B1574885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (AM) (1-52), human TFA
SynonymsHuman adrenomedullin-(1-52)-NH2 (TFA)
Molecular FormulaC₂₆₆H₄₀₇F₃N₈₀O₇₉S₃
Molecular Weight6142.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (AM) (1-52), human TFA: A Full-Length Peptide Hormone for Cardiovascular and Cell Signaling Research


Adrenomedullin (AM) (1-52), human, is a 52-amino acid peptide hormone belonging to the calcitonin family [1]. The trifluoroacetate (TFA) salt form is commonly supplied in lyophilized format with HPLC-verified purity typically exceeding 95% [2]. AM(1-52) exerts its biological effects primarily through the AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors [3] and is recognized as the major circulating form of the peptide [4].

Why Adrenomedullin (AM) (1-52), human TFA Cannot Be Substituted by Truncated Analogs or Related Peptides


Generic substitution of AM(1-52) with truncated fragments or related calcitonin family peptides is precluded by substantial differences in both potency and receptor engagement. Full-length AM(1-52) exhibits a ~2.8-fold higher potency in cAMP accumulation compared to the truncated AM(13-52) fragment and a ~50-fold higher potency compared to human amylin in SK-N-MC cells [1]. Furthermore, while AM(1-52) engages both the AM1 and AM2 receptor subtypes [2], its N-terminal region is essential for high-affinity binding to the CGRP receptor, a property absent in AM(22-52) [1][3]. These quantitative differences mean that experimental outcomes from studies using fragments or family members cannot be reliably extrapolated to the full-length molecule, making the selection of authentic AM(1-52) critical for reproducible research.

Quantitative Differentiation of Adrenomedullin (AM) (1-52), human TFA Against Closest Analogs


Superior cAMP Accumulation Potency of AM(1-52) Compared to Truncated AM(13-52) and Amylin in Human SK-N-MC Cells

In a direct head-to-head comparison in cultured human neuroblastoma SK-N-MC cells, full-length human AM(1-52) stimulated cAMP accumulation with an EC50 of 18.1 ± 2.6 nM [1]. This was 2.8-fold more potent than the truncated fragment AM(13-52), which had an EC50 of 51.3 ± 9.0 nM, and 51-fold more potent than human amylin, which had an EC50 of 925 ± 159 nM [1]. The N-terminal 12-amino acid sequence present in AM(1-52) but absent in AM(13-52) is thus critical for optimal receptor coupling and downstream signaling efficiency [1].

cAMP signaling receptor pharmacology calcitonin family peptides

Enhanced Binding Affinity of AM(1-52) for the CGRP Receptor Relative to Truncated Fragments

In a competitive radioligand binding assay using [125I]hCGRP-I (125 pM) on SK-N-MC cell membranes, full-length human AM(1-52) inhibited binding with an IC50 of 2.11 ± 0.26 nM [1]. This represents a 1.6-fold higher affinity than the truncated AM(13-52) fragment (IC50 = 3.45 ± 0.54 nM) and a 32-fold higher affinity than human amylin (IC50 = 68.8 ± 6.6 nM) [1]. Notably, the N-terminally truncated AM(22-52), which lacks the ring structure, exhibited an IC50 > 1000 nM, demonstrating a >470-fold loss in affinity [1].

receptor binding radioligand binding CGRP receptor

Functional Vasodilator Activity of AM(1-52) Versus Truncated Fragments in Pulmonary Vascular Bed

In the isolated, blood-perfused rat lung model under U-46619-induced elevated tone, both AM(1-52) and AM(13-52) produced similar dose-dependent reductions in pulmonary arterial pressure [1]. However, a critical functional divergence emerged under KCl-induced depolarization: the vasodilator activity of AM(13-52) was decreased 10-fold, whereas the activity of AM(1-52) was comparatively preserved [1]. The N-terminal fragment AM(1-12) showed no vasodilator activity under any condition tested [1].

vasodilation pulmonary circulation in vivo pharmacology

Immunoassay Specificity: Minimal Cross-Reactivity of AM(1-52) Antibody with Truncated Peptides

A specific radioimmunoassay (RIA) for human AM(1-52) demonstrated negligible cross-reactivity with the truncated fragments AM(1-12) and AM(13-52), as well as with calcitonin gene-related peptide (CGRP), amylin, and other vasoactive hormones [1]. The detection limit of this assay was 0.1 fmol/tube, with 50% inhibition of binding at 1.2 fmol/tube [1]. This high specificity confirms that immunoassays developed for the full-length peptide cannot reliably detect truncated fragments.

immunoassay radioimmunoassay cross-reactivity

Receptor Subtype Engagement Profile of AM(1-52) at AM1 and AM2 Receptors

AM(1-52) functions as an agonist at both the AM1 receptor (CLR/RAMP2) and the AM2 receptor (CLR/RAMP3) [1]. The AM1 receptor is specifically sensitive to the antagonist AM(22-52), while the AM2 receptor is sensitive to both CGRP(8-37) and AM(22-52) [1]. This dual receptor activation profile distinguishes AM(1-52) from CGRP, which acts primarily through the CGRP1 receptor (CLR/RAMP1) [1], and from truncated fragments that may exhibit altered selectivity patterns.

GPCR RAMP receptor selectivity

Analytical Quality Specifications of Commercially Supplied AM(1-52) TFA Salt

Commercial preparations of Adrenomedullin (AM) (1-52), human TFA are routinely supplied as lyophilized solids with HPLC-verified purity of ≥95% [1]. The peptide sequence is confirmed to contain the essential Cys16-Cys21 disulfide bridge [2]. The TFA salt form improves solubility in aqueous buffers, facilitating dissolution for in vitro assays [1]. Storage at -20°C is specified to maintain stability .

peptide synthesis HPLC purity TFA salt

Validated Application Scenarios for Adrenomedullin (AM) (1-52), human TFA Based on Comparative Evidence


cAMP Signaling Studies Requiring Maximal Potency in Calcitonin Family Peptide Research

Investigators comparing cAMP signaling across the calcitonin peptide family should use AM(1-52) to achieve EC50 values of 18.1 nM in SK-N-MC cells, which is 2.8-fold more potent than AM(13-52) and 51-fold more potent than amylin [1]. This ensures that observed effects are attributable to the full-length peptide and not confounded by the reduced potency of truncated analogs.

Competitive Radioligand Binding Assays for CGRP/AM Receptor Characterization

For studies quantifying receptor binding affinity using [125I]hCGRP-I as a radioligand, AM(1-52) provides an IC50 of 2.11 nM, representing 1.6-fold higher affinity than AM(13-52) and >470-fold higher affinity than AM(22-52) [1]. This higher affinity reduces the peptide concentration required for competitive displacement, lowering experimental costs and improving assay sensitivity.

Pulmonary Vascular Reactivity Studies Under Pathophysiological Tone Conditions

In isolated perfused lung models where vascular tone is elevated by depolarizing agents such as KCl, AM(1-52) retains vasodilator activity while AM(13-52) loses 90% of its efficacy [1]. Researchers modeling ischemia-reperfusion injury or hypertension-related vascular dysfunction should select AM(1-52) to maintain robust, reproducible vasodilator responses.

Quantitative Immunoassay Development for Endogenous Adrenomedullin Measurement

Assays designed to measure circulating AM(1-52) levels in human plasma require antibodies with negligible cross-reactivity to truncated fragments [1]. Full-length AM(1-52) is the appropriate standard for assay calibration, as its detection limit of 0.1 fmol/tube enables sensitive quantification of the 2.7–10.1 pmol/L concentrations observed in normal human subjects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenomedullin (AM) (1-52), human TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.